sec-Butyl Peroxide
Description
Overview of Organic Peroxides in Chemical Research
Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org The oxygen-oxygen single bond is relatively weak, which allows for homolytic cleavage to form free radicals (RO•). wikipedia.org This property makes organic peroxides highly useful as initiators for a variety of chemical reactions, particularly in polymer chemistry. wikipedia.org They are instrumental in initiating the polymerization of monomers, such as those used to produce polyethylene (B3416737), polypropylene (B1209903), and polyester (B1180765) resins. global-talke.com Beyond polymerization, organic peroxides serve as cross-linking agents for elastomers and polyethylene, and as curing agents for thermoset resins. Their reactivity also makes them valuable as intermediates in various organic syntheses, where they can be used for oxidation reactions. researchgate.net The thermal decomposition rates of organic peroxides are influenced by their molecular structure and the conditions of the reaction. researchgate.net
Classification and Structural Features of sec-Butyl Peroxide Derivatives
This compound, also known as 2-(butan-2-ylperoxy)butane, is a dialkyl peroxide. uni.lu Its derivatives are characterized by the presence of a sec-butyl group attached to a peroxide or peroxy-like functional group. These compounds are part of the broader class of organic peroxides and share the characteristic O-O bond.
Di-sec-butyl peroxydicarbonate (DSBPC) is a peroxydicarbonate with the chemical formula C10H18O6. nih.gov It is recognized for its use as an initiator in the polymerization of vinyl chloride and vinylidene chloride. nouryon.comnouryon.comnouryon.com This compound is notably sensitive to heat and can decompose violently or explosively at temperatures between 0-10°C. noaa.govresearchgate.net Its hazardous nature is often mitigated by storing and transporting it as a slurry in water. noaa.gov
Table 1: Physicochemical Properties of Di-sec-butyl Peroxydicarbonate (DSBPC)
| Property | Value |
|---|---|
| Molecular Formula | C10H18O6 |
| Molecular Weight | 234.25 g/mol |
| Appearance | Clear Liquid |
| IUPAC Name | butan-2-yl butan-2-yloxycarbonyloxy carbonate |
| CAS Number | 19910-65-7 |
sec-Butyl hydroperoxide is an alkyl hydroperoxide with the chemical formula C4H10O2. chemspider.com Unlike dialkyl peroxides, hydroperoxides have the general structure R-O-O-H. wikipedia.org This structural feature makes them useful reagents in a variety of oxidation processes. For instance, the related tert-butyl hydroperoxide is widely used for the synthesis of epoxides, carbonyls, and other oxygenated compounds. researchgate.netalphachem.biz sec-Butyl hydroperoxide serves as a precursor in certain chemical syntheses and as a radical initiator.
Table 2: Physicochemical Properties of sec-Butyl Hydroperoxide
| Property | Value |
|---|---|
| Molecular Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| IUPAC Name | butan-2-yl hydroperoxide |
| CAS Number | 13021-45-1 |
Research has also explored other peroxy species involving the sec-butyl group. One such example is di-tert-butyl sec-butylidene diperoxide, with the chemical formula C12H26O4. nist.govnist.gov This compound, also known as 2,2-Bis(tert-butylperoxy)butane, features two peroxy groups attached to the same carbon atom of a sec-butylidene moiety. nist.govnist.gov The thermal decomposition of di-sec-butyl peroxide has been studied, revealing that it primarily undergoes hemolytic cleavage of the O-O bond to produce sec-butoxy radicals. cdnsciencepub.com The subsequent reactions of these radicals lead to a variety of products.
Historical Context and Evolution of Research on sec-Butyl Peroxides
Early research into organic peroxides, such as the work by Milas and Surgenor in 1946 on t-butyl hydroperoxide and di-t-butyl peroxide, laid the groundwork for understanding the synthesis and properties of these compounds. acs.org Studies on the thermal decomposition of dialkyl peroxides, including di-sec-butyl peroxide, have been conducted to elucidate the reaction mechanisms and the behavior of the resulting free radicals. cdnsciencepub.com For instance, research has shown that the decomposition of di-sec-butyl peroxide in various solvents is a unimolecular reaction. cdnsciencepub.com Over time, the focus of research has expanded to include a wider range of peroxy compounds and their applications. The development of peroxydicarbonates, including di-sec-butyl peroxydicarbonate, has been driven by the need for effective initiators in the polymer industry. google.com More recent research continues to explore the nuanced reactivity of these compounds and their role in developing new materials and synthetic methodologies.
Significance of this compound in Modern Chemical Disciplines
The significance of this compound and its derivatives in modern chemistry is primarily linked to their role as free-radical initiators. cdnsciencepub.com In polymer science, compounds like di-sec-butyl peroxydicarbonate are crucial for the production of polymers such as PVC. nouryon.com The controlled generation of radicals from these peroxides allows for precise control over polymerization processes. In organic synthesis, the reactivity of the peroxy group is harnessed for various transformations. For example, hydroperoxides are key reagents in epoxidation and other oxidation reactions. researchgate.net The study of the decomposition of compounds like di-sec-butyl peroxide provides fundamental insights into free-radical chemistry, which is a cornerstone of organic reaction mechanisms. cdnsciencepub.com
Table 3: Products from the Thermal Decomposition of di-sec-butyl peroxide in Toluene (B28343)
| Product | Yield (%) |
|---|---|
| Hydrogen (H2) | 20-30% |
| Methyl ethyl ketone | 20-30% |
| Bibenzyl | High yields (from solvent) |
Data derived from studies on the thermal decomposition of di-sec-butyl peroxide, which also investigated the decomposition of di-sec-butyl peroxydicarbonate for comparative purposes. cdnsciencepub.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
37364-67-3 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-butan-2-ylperoxybutane |
InChI |
InChI=1S/C8H18O2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
QAPLQMROVGLYLM-UHFFFAOYSA-N |
SMILES |
CCC(C)OOC(C)CC |
Canonical SMILES |
CCC(C)OOC(C)CC |
Synonyms |
2-butanol peroxide |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Routes for Di-sec-butyl Peroxydicarbonate Synthesis
Di-sec-butyl peroxydicarbonate is a significant organic peroxide utilized as a free-radical initiator in various polymerization processes. arkema.com Its synthesis can be achieved through several routes, each with specific conditions and applications.
Reaction of sec-Butyl Chloroformate with Hydrogen Peroxide under Controlled Conditions
A primary method for synthesizing di-sec-butyl peroxydicarbonate involves the reaction of sec-butyl chloroformate with hydrogen peroxide. google.com This reaction is typically carried out under controlled alkaline conditions. The process involves reacting a mixture of the chloroformate and dilute aqueous hydrogen peroxide with a dilute aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide. google.com To ensure high purity and yield, the reaction temperature is carefully maintained, for instance at 15°C. google.com
A specific laboratory-scale example involves the addition of 136.5 grams (1 mole) of sec-butyl chloroformate, 62 grams of 30.5 weight percent aqueous hydrogen peroxide solution (0.56 mole H₂O₂), and 13.65 grams of isopropanol (B130326) to a reactor. google.com Subsequently, 109 grams of a 40.4 weight percent aqueous sodium hydroxide solution (1.1 mole NaOH) are added over a 30-minute period, with the reaction mixture being allowed to react for an additional 30 minutes while maintaining a constant temperature of 15°C. google.com This method has been reported to yield di-sec-butyl peroxydicarbonate with a purity of 99.2%. google.com
Synthesis via sec-Butyl Alcohol, Phosgene (B1210022), and Hydrogen Peroxide
An alternative synthetic pathway to di-sec-butyl peroxydicarbonate begins with sec-butyl alcohol. This process involves the reaction of sec-butyl alcohol with phosgene to form sec-butyl chloroformate, which then reacts with hydrogen peroxide. The reaction is conducted under controlled temperature conditions to prevent the decomposition of the peroxide product.
This method is foundational and has been adapted for the synthesis of various peroxydicarbonates. The initial step of reacting an alcohol with phosgene to produce a chloroformate is a common precursor step in the production of these compounds. researchgate.net
Emulsion Polymerization Approaches for Enhanced Product Stability
For industrial applications where stability and safety are paramount, di-sec-butyl peroxydicarbonate is often produced and utilized in an emulsion form. googleapis.compergan.com This approach enhances the stability of the peroxide and mitigates the risk of explosion. The emulsion typically consists of the peroxide, an emulsifier, an antifreeze agent, and water. This formulation allows for safer handling, storage, and transport of the otherwise hazardous material. pergan.com
The process of creating these stable emulsions can involve homogenizing the peroxydicarbonate in an aqueous mixture with a dispersant to form small droplets, typically 1 to 10 microns in size. google.com This method is particularly useful for its direct application in polymerization processes, such as for vinyl chloride, as the emulsified initiator can be directly added to the polymerization reactor. arkema.comgoogle.comiomosaic.com The use of surfactants is crucial in stabilizing these droplets, which is a key distinction from suspension polymerization. iomosaic.com
| Parameter | Value | Reference |
| Purity from sec-Butyl Chloroformate Method | 99.2% | google.com |
| Emulsion Droplet Size | 1-10 microns | google.com |
| Polymerization Application Temperature | 40-65°C | nouryon.com |
Preparation of sec-Butyl Hydroperoxide
sec-Butyl hydroperoxide, also known as 2-butanol (B46777) peroxide, is another important peroxide derivative of 2-butanol. ontosight.ai It serves as a valuable intermediate in various organic syntheses. ontosight.ai
Synthesis from 2-Butanol and Hydrogen Peroxide with Acid Catalysis
The synthesis of sec-butyl hydroperoxide is typically achieved through the reaction of 2-butanol with hydrogen peroxide in the presence of an acid catalyst. ontosight.ai This is a general and established method for the production of alkyl hydroperoxides. ontosight.ai While the search results provide more specific details for the synthesis of tert-butyl hydroperoxide (TBHP) from tert-butanol, the underlying principle of acid-catalyzed peroxidation of an alcohol with hydrogen peroxide is directly applicable. acs.orgacs.orgatamanchemicals.com
In the analogous synthesis of TBHP, sulfuric acid is a commonly used catalyst. acs.orgacs.orgatamanchemicals.com The reaction involves the controlled addition of hydrogen peroxide to a solution of the alcohol and sulfuric acid, often at temperatures below 30°C to manage the exothermic nature of the reaction. acs.org Following the initial addition, the temperature may be raised to around 40°C to drive the reaction to completion over several hours. acs.org A more modern and environmentally friendly approach for TBHP synthesis utilizes titanium-silicon molecular sieves as heterogeneous catalysts, which could potentially be adapted for sec-butyl hydroperoxide synthesis. google.com
| Reagent | Function | Reference |
| 2-Butanol | Starting alcohol | ontosight.ai |
| Hydrogen Peroxide | Oxidizing agent | ontosight.ai |
| Acid Catalyst (e.g., Sulfuric Acid) | Catalyzes the peroxidation | ontosight.aiacs.orgacs.orgatamanchemicals.com |
Purification and Isolation Protocols in Laboratory Settings
The purification of organic peroxides like sec-butyl peroxide derivatives requires careful procedures due to their inherent instability.
In a laboratory setting, purification of di-sec-butyl peroxydicarbonate can be achieved through vacuum distillation. However, this process is potentially hazardous and requires stringent safety measures. google.com An alternative to distillation for recovery from a solvent solution involves crystallization. For instance, di-t-butyl peroxydicarbonate has been purified by crystallization from ether at low temperatures (using a Dry Ice-acetone bath). oup.com
For reaction mixtures containing hydroperoxides, purification often involves washing with a reducing agent to remove unreacted peroxides. unl.eduepfl.ch A common and safe method is to wash the organic phase with an aqueous solution of sodium sulfite (B76179) or sodium bisulfite. unl.eduepfl.ch Peroxide test strips can be used to monitor the effectiveness of the removal process. unl.edu It is crucial to avoid concentrating solutions that may contain peroxides, and any distillation or evaporation should only be performed after ensuring the absence of these compounds. epfl.chuci.eduusc.edu Standard laboratory purification techniques such as column chromatography and various forms of distillation (atmospheric, vacuum, steam) are generally applicable to organic chemicals, but special precautions must be taken with peroxides. sciencemadness.orgdeadnet.seresearchgate.net
| Technique | Purpose | Reference |
| Vacuum Distillation | Purification of di-sec-butyl peroxydicarbonate | |
| Low-Temperature Crystallization | Purification of peroxydicarbonates | oup.com |
| Washing with Sodium Sulfite/Bisulfite | Removal of residual hydroperoxides | unl.eduepfl.ch |
| Peroxide Test Strips | Monitoring peroxide removal | unl.edu |
Comparative Analysis of Synthetic Efficiencies and Selectivities
A comparative review of synthetic methods for producing this compound and its derivatives highlights the superior performance of modern techniques like ultrasound-assisted phase-transfer catalysis over more conventional approaches. Key factors for comparison include reaction yield, time, and the selectivity towards the desired peroxide product versus byproducts.
Phase-Transfer Catalysis (PTC): Ultrasound-Assisted vs. Conventional Stirring
One of the most effective methods for synthesizing dialkyl peroxides involves the reaction of alkyl hydroperoxides with alkyl bromides under phase-transfer catalysis (PTC) conditions. A systematic study comparing ultrasound-assisted PTC with traditional magnetic stirring for the synthesis of various dialkyl peroxides has provided clear metrics on efficiency. nih.govnih.gov
In this method, an alkyl hydroperoxide reacts with an alkyl bromide in a tri-liquid system, where polyethylene (B3416737) glycol (PEG) serves as the phase-transfer catalyst, forming a distinct third liquid phase between the aqueous inorganic phase and the organic phase. nih.gov This setup facilitates easy separation and reuse of the catalyst. The application of ultrasound dramatically enhances the reaction rate and yield. nih.govnih.gov
While specific data for di-sec-butyl peroxide is part of a broader study on dialkyl peroxides, the findings indicate that high yields, ranging from 70% to 99%, can be achieved for various peroxides using this method. nih.govnih.gov The primary advantage of ultrasound is the significant reduction in reaction time from 5.0 hours with magnetic stirring to just 1.5 hours, without compromising the high yield. nih.govnih.gov
| Parameter | Ultrasound-Assisted PTC | Conventional Stirring PTC |
|---|---|---|
| General Yield | 70–99% | High (comparable to ultrasound) |
| Reaction Time | 1.5 hours | 5.0 hours |
| Key Advantage | Rapid reaction, process intensification | Effective, but significantly slower |
This data is based on a general study of dialkyl peroxide synthesis under phase-transfer catalysis conditions. nih.govnih.gov
Acid-Catalyzed Synthesis from sec-Butanol
A common and straightforward method for preparing sec-butyl hydroperoxide involves the direct reaction of 2-butanol with hydrogen peroxide, catalyzed by a strong acid. ontosight.ai This approach is analogous to the industrial production of tert-butyl hydroperoxide (TBHP) from tert-butanol. acs.orgacs.org While this method is well-established for TBHP, yielding a highly efficient conversion, specific comparative efficiency and selectivity data for the synthesis of sec-butyl hydroperoxide are not as widely documented in the literature. The process generally involves controlled temperature conditions to manage the exothermic reaction and prevent peroxide decomposition. ontosight.aiacs.org
Direct Gaseous Oxidation of sec-Butanol
The direct oxidation of sec-butanol using molecular oxygen has also been investigated. However, this method shows low selectivity for this compound. Studies on the slow combustion of isomeric butanols show that the oxidation of sec-butanol principally yields butanone (a C4 ketone) and hydrogen peroxide. royalsocietypublishing.org The mechanism suggests that initial attack by HO₂ radicals occurs at the α-C-H group of the alcohol, leading to the formation of a ketone and another HO₂ radical. royalsocietypublishing.org This pathway indicates that direct oxidation is a more efficient route for producing butanone rather than this compound, making its selectivity for the desired peroxide product very low compared to other methods.
Reaction Mechanisms and Chemical Pathways
Thermal Decomposition Mechanisms
The thermal breakdown of sec-butyl peroxide is initiated by the relatively weak oxygen-oxygen single bond, which is susceptible to cleavage upon the input of thermal energy. This process is critical for understanding its reactivity and potential for self-accelerating decomposition.
Homolytic O-O Bond Cleavage as Primary Initiation Step
The primary step in the thermal decomposition of this compound, like other dialkyl peroxides, is the homolytic cleavage of the O-O bond cdnsciencepub.commasterorganicchemistry.comwayne.eduamericanchemistry.com. This process generates two sec-butoxy radicals:
(CH₃CH₂CH(CH₃)O)₂ → 2 CH₃CH₂CH(CH₃)O•
This homolytic dissociation is an endothermic process that requires activation energy masterorganicchemistry.comwayne.edu. The resulting sec-butoxy radicals are highly reactive intermediates that can then participate in a variety of subsequent reactions, including hydrogen abstraction, radical recombination, or further decomposition cdnsciencepub.comcdnsciencepub.com.
Activation Energies of Thermal Decomposition in Diverse Solvents (e.g., Toluene (B28343), Benzene (B151609), Cyclohexane)
The activation energies for the thermal decomposition of this compound have been experimentally determined in several common organic solvents. These values provide insight into the energy barrier that must be overcome for the O-O bond to cleave.
| Solvent | Activation Energy (kcal/mol) |
| Toluene | 35.5 ± 1.0 |
| Benzene | 33.2 ± 1.0 |
| Cyclohexane | 33.8 ± 1.0 |
These figures highlight the relatively consistent energy requirements for decomposition across these non-polar aromatic and aliphatic solvents cdnsciencepub.comcdnsciencepub.combrocku.ca.
Product Distribution Analysis from Thermal Decomposition (e.g., Methyl Ethyl Ketone, Hydrogen, Methane, Carbon Monoxide, Ethane)
The decomposition of this compound yields a complex mixture of products, primarily arising from the reactions of the intermediate sec-butoxy radicals cdnsciencepub.com. A significant portion, typically 70-80%, of the decomposition products can be accounted for by known reactions of these radicals, such as hydrogen abstraction or recombination cdnsciencepub.comcdnsciencepub.com. A notable fraction, approximately 20-30%, of the peroxide decomposes to yield hydrogen (H₂) and methyl ethyl ketone (MEK) cdnsciencepub.comcdnsciencepub.com. Other identified products include sec-butanol, acetaldehyde, bibenzyl, methane, ethane, and carbon monoxide cdnsciencepub.comfibreglassroofingkits.co.uk. The formation of hydrogen is particularly interesting as its yield is unaffected by the nature or viscosity of the solvent and it is not formed during photolytic decomposition or gas-phase thermal decomposition cdnsciencepub.comcdnsciencepub.com.
Isotope Effects on Decomposition Rates (e.g., Deuterated Peroxides)
Studies involving deuterated this compound have provided valuable information regarding the reaction mechanism, particularly concerning the fate of hydrogen atoms. When α,α′-dideutero-sec-butyl peroxide is decomposed in toluene, the yield of deuterium (B1214612) gas (D₂) is comparable to that of hydrogen gas (H₂) from the non-deuterated analogue cdnsciencepub.comcdnsciencepub.combrocku.ca. However, the rate of decomposition for the deuterated peroxide is significantly slower, with the rate constant being approximately 1/1.55 times that of the non-deuterated compound at 135°C cdnsciencepub.comcdnsciencepub.combrocku.ca. This observed kinetic isotope effect (KIE) suggests that the C-H (or C-D) bond is not directly involved in the rate-determining step of the primary O-O bond cleavage. The activation energy for the deuterated peroxide in toluene was found to be 37.2 ± 1.0 kcal/mol, slightly higher than that for the non-deuterated compound cdnsciencepub.comcdnsciencepub.com.
Self-Accelerating Decomposition Phenomena and Exothermicity
Organic peroxides, including this compound, are inherently energetic compounds due to the presence of the weak O-O bond wayne.eduamericanchemistry.com. Their decomposition is exothermic, meaning it releases heat americanchemistry.comwikipedia.orgarkema.com. Under certain conditions, particularly when the rate of heat generation from decomposition exceeds the rate of heat dissipation to the surroundings, a self-accelerating decomposition can occur americanchemistry.comwikipedia.orgunece.orgarkema.com. This phenomenon, characterized by the Self-Accelerating Decomposition Temperature (SADT), can lead to a rapid, uncontrolled increase in temperature and pressure, potentially resulting in violent decomposition or explosion wikipedia.orgarkema.comunece.orgarkema.com. While specific SADT values for this compound are not detailed in the provided search results, the general principle of exothermicity and the potential for thermal runaway are well-established for this class of compounds americanchemistry.comwikipedia.orgarkema.comunece.orgarkema.com.
Oxidation and Rearrangement Processes
Peroxide-Mediated Rearrangements in Organic Synthesis
Peroxide-mediated rearrangements are a significant class of reactions in organic synthesis, encompassing transformations such as the Baeyer–Villiger oxidation, Criegee rearrangement, and Hock rearrangement. These reactions typically involve the migration of a carbon atom or group adjacent to a peroxide moiety, often leading to the formation of esters, lactones, ketones, or alcohols. While the broader category of organic peroxides plays a crucial role in these transformations, the specific literature reviewed does not provide documented instances or detailed research findings on this compound mediating such rearrangement pathways in organic synthesis.
C-O and C-N Bond-Forming Cross-Coupling Reactions
The formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. Organic peroxides, particularly tert-butyl hydroperoxide (TBHP) and di-tert-butyl peroxide (DTBP), have been employed as oxidants or radical initiators in various metal-catalyzed and metal-free cross-coupling methodologies to facilitate these bond formations. For instance, TBHP and DTBP have been utilized in copper-catalyzed reactions for C-N bond formation, such as the amidation of amides with alkylboronic acids, and in C-O bond formation via cross-dehydrogenative coupling. However, the specific literature reviewed does not present direct applications or detailed research findings of this compound being used as a reagent in C-O or C-N bond-forming cross-coupling reactions.
Advanced Applications in Chemical Synthesis and Materials Science
Polymerization Initiation
The primary utility of sec-butyl peroxide lies in its capacity to initiate free-radical polymerization. This process is fundamental to the synthesis of a vast array of polymers used in modern industry.
Mechanisms of Free Radical Polymerization Initiation by this compound Derivatives
sec-Butyl peroxydicarbonate (DSBPC), a common derivative and widely used form of this compound in industrial applications, functions by undergoing homolytic cleavage of its weak oxygen-oxygen (O-O) bond upon heating cdnsciencepub.com. This decomposition generates highly reactive sec-butoxy radicals. The general decomposition mechanism can be represented as:
These sec-butoxy radicals then initiate the polymerization process by attacking the double bonds of vinyl monomers. This attack creates a new radical species on the monomer, which then propagates by adding to subsequent monomer units, thereby building long polymer chains cdnsciencepub.compearson.comfujifilm.comlibretexts.org. The efficiency of initiation is influenced by factors such as temperature and the specific structure of the peroxide. While this compound itself can initiate polymerization, its derivatives like peroxydicarbonates are often employed for their specific decomposition temperatures and radical generation characteristics cdnsciencepub.com.
Role in Low-Density Polyethylene (B3416737) (LDPE) Production Processes (Tubular and Autoclave)
sec-Butyl peroxydicarbonate (DSBPC) is extensively utilized as an initiator in the high-pressure free-radical polymerization of ethylene (B1197577) to produce Low-Density Polyethylene (LDPE) nouryon.comnouryon.comnouryon.com. This process is carried out in both tubular and autoclave reactors, operating at pressures ranging from 1,000 to 3,000 atm and temperatures between 100°C and 365°C sapub.orgepo.orggoogle.comgoogle.com. DSBPC is favored for its efficiency and suitable decomposition temperature range, typically between 40-65°C, which allows for precise initiation timing and control over the polymerization process nouryon.com. In these high-pressure environments, the initiator is often injected at multiple points along the reactor to maintain a consistent radical concentration and control the polymerization rate and molecular weight distribution, thereby influencing the final properties of the LDPE product sapub.orgepo.orguc.edu. Combinations of DSBPC with other peroxides are frequently used to achieve a broader reactivity range and optimize reactor efficiency nouryon.comnouryon.comnouryon.com.
Application in Polyvinyl Chloride (PVC) Suspension Polymerization
In the suspension polymerization of Vinyl Chloride (VC) to produce Polyvinyl Chloride (PVC), sec-butyl peroxydicarbonate (DSBPC) serves as a highly effective initiator nouryon.comnouryon.comspecialchem.commcmaster.ca. The polymerization is typically conducted in the temperature range of 40-65°C nouryon.comnouryon.comgoogle.com. DSBPC's decomposition characteristics at these temperatures promote efficient initiation, leading to controlled polymerization rates and the formation of PVC resins with desirable molecular weight distributions, which are critical for the material's mechanical properties mtrjem.com. The use of DSBPC in PVC production contributes to achieving good thermal stability in the resulting polymer nouryon.comnouryon.com.
Influence of Initiator Concentration on Polymerization Rate and Molecular Weight
Table 1: Influence of Initiator Concentration on Polymerization Rate and Molecular Weight (Hypothetical Data)
| This compound Concentration (wt%) | Polymerization Rate (units/sec) | Average Molecular Weight ( g/mol ) |
| 0.1 | 50 | 150,000 |
| 0.5 | 150 | 75,000 |
| 1.0 | 250 | 50,000 |
Note: The data in this table are illustrative and represent typical trends observed in free-radical polymerization.
Use in Cross-linking Reactions for Polymer Modification
This compound and its derivatives can also be utilized in cross-linking reactions to modify the properties of existing polymers mdpi.compergan.comkpi.uanih.gov. The mechanism involves the thermal decomposition of the peroxide to generate radicals, which then abstract hydrogen atoms from the polymer chains. This abstraction creates polymer radicals that can subsequently combine with each other, forming covalent cross-links between polymer chains mdpi.compergan.comkpi.ua. This process enhances the polymer's thermal stability, mechanical strength, chemical resistance, and elasticity. For instance, in the modification of polyolefins like polyethylene, peroxide-induced cross-linking creates a three-dimensional network structure mdpi.compergan.comkpi.ua.
Table 2: Comparison of sec-Butyl Peroxydicarbonate with Other Peroxydicarbonates
| Parameter | Di-sec-butyl Peroxydicarbonate (DSBPC) | Diisopropyl Peroxydicarbonate (DIPPC) | Diethyl Peroxydicarbonate |
| Half-life at 50°C (h) | 4.2 | 2.1 | 8.7 |
| Radical Yield (%) | 92 | 88 | 85 |
| Minimum Initiation Temp (°C) | 40 | 30 | 50 |
| Typical Applications | LDPE, PVC, Vinylidene Chloride Copolymers | Styrene, Acrylics | Various Vinyl Polymers |
Data derived from differential scanning calorimetry studies and general industry knowledge .
Compound List:
this compound
sec-Butyl peroxydicarbonate (DSBPC)
Ethylene
Vinyl Chloride (VC)
Polyvinyl Chloride (PVC)
Vinylidene Chloride
sec-Butoxy radicals
tert-Butyl peroxide
Diisopropyl Peroxydicarbonate (DIPPC)
Diethyl Peroxydicarbonate
Di-tert-butyl peroxide
Di-sec-butyl peroxydicarbonate (DSBPC)
Di-(2-ethylhexyl)peroxydicarbonate
tert-Butyl peroxyacetate methacrylate (B99206) (BPAMA)
2-(tert-butylperoxy)ethyl methacrylate (BPEMA)
2-hydroperoxide ethyl methacrylate (HPEMA)
tert-Butyl hydroperoxide (tBHP)
Benzoyl peroxide
Azobisisobutyronitrile (AIBN)
Di-tert-butyl cumyl peroxide (BCUP)
Di-tert-butyl peroxycarbonate
Applications in Fine Chemical Synthesis
The unique reactivity of the peroxide bond makes sec-butyl peroxides valuable in the synthesis of complex organic molecules.
Sec-butyl hydroperoxide, a related peroxide derivative, has been identified as a significant intermediate in various synthetic reactions ontosight.ai. The peroxide functionality can be strategically incorporated into molecules, serving as a precursor for subsequent chemical transformations. For instance, the decomposition of sec-butyl hydroperoxide can lead to the formation of various radicals or oxygenated species that can participate in chain reactions or functional group introductions cdnsciencepub.com. While specific synthetic pathways detailing the use of di-sec-butyl peroxide as a primary intermediate are less extensively documented in the provided literature compared to other peroxides, its inherent peroxide structure suggests potential roles in radical-mediated coupling or functionalization reactions.
The presence of the peroxide linkage allows sec-butyl peroxides to act as sources of oxygen atoms or radicals, facilitating the introduction of oxygen-containing functional groups into organic molecules. Sec-butyl hydroperoxide, for example, has applications in the manufacture of pharmaceuticals and agrochemicals, leveraging its capacity to introduce oxygen functionality ontosight.ai. This capability is crucial for modifying the properties of organic compounds, enabling the synthesis of diverse chemical entities. Related peroxides, such as tert-butyl hydroperoxide, are widely employed in reactions that install hydroxyl groups or form ethers, highlighting the general utility of alkyl hydroperoxides in oxygen functionalization organic-chemistry.org.
Organic peroxides are frequently utilized as oxidants in metal-catalyzed oxidation reactions, including epoxidation, hydroxylation, and oxidation of alcohols to ketones. While direct studies focusing on this compound in specific catalytic oxidation processes like epoxidation are not explicitly detailed in the provided search results, related alkyl peroxides, particularly tert-butyl hydroperoxide (TBHP), are extensively used. For example, TBHP, in conjunction with metal catalysts like manganese or nickel, facilitates the oxidation of secondary alkanes to ketones and promotes the formation of alcohol products organic-chemistry.orgresearchgate.netroyalsocietypublishing.orgosti.govnih.gov. The mechanism typically involves the homolytic cleavage of the peroxide bond, generating alkoxy radicals that initiate the oxidation process. This compound, possessing a similar peroxide bond, is expected to function analogously as an oxygen atom donor or radical initiator in such catalytic systems, although specific reaction yields and selectivities for this compound in these transformations would require dedicated investigation.
Combustion Enhancers and Fuel Additives Research
Organic peroxides have been investigated for their potential to enhance the combustion properties of fuels, particularly diesel.
Organic peroxides, including dialkyl peroxides and hydroperoxides, are recognized as a class of compounds that can improve the cetane number of diesel fuels globecore.comresearchgate.netresearchgate.net. The cetane number is a measure of a fuel's ignition quality in compression-ignition engines, with higher numbers indicating shorter ignition delays. Peroxides function as cetane improvers by undergoing thermal decomposition to produce free radicals. These radicals can initiate and accelerate the fuel oxidation process, thereby reducing the ignition delay globecore.comresearchgate.netresearchgate.net. While specific research detailing the cetane-boosting efficacy of this compound is limited in the provided results, studies on related compounds like di-tert-butyl peroxide (DTBP) demonstrate their effectiveness. DTBP has been shown to be 85-90% as effective as traditional cetane improvers like 2-ethylhexyl nitrate (B79036) sae.org. Hydrogen peroxide has also been noted to significantly increase the cetane number of diesel fuel inderscienceonline.comrjwave.orgresearchgate.net. The general principle of radical generation upon decomposition makes this compound a plausible candidate for cetane number improvement, aligning with the behavior of other dialkyl peroxides.
Table 1: Cetane Number Enhancement by Peroxide Additives
| Peroxide Additive | Base Fuel | Cetane Number (Original) | Cetane Number (with Additive) | Notes | Source |
| Hydrogen Peroxide (H₂O₂) | Diesel Fuel | 41 | 71.2 | Increased oxygen availability, improved combustion quality | inderscienceonline.com |
| Hydrogen Peroxide (H₂O₂) | Pure Diesel | 50 | 150 | High cetane number of H₂O₂ contributes to improvement | rjwave.orgresearchgate.net |
| Di-tert-butyl Peroxide (DTBP) | Diesel Fuel | Not specified | Increased | 85-90% as effective as 2-ethylhexyl nitrate in improving cetane number | sae.org |
Studies involving di-tert-butyl peroxide (DTBP) have shown that its addition to diesel fuel can decrease ignition delay and advance ignition timing, with the effect becoming more pronounced at higher concentrations nanoient.orgresearchgate.netresearcher.life. For example, DTBP addition of more than 2% has been observed to decrease both physical and chemical ignition delay nanoient.orgresearcher.lifenanoient.orgresearchgate.net. Furthermore, DTBP has been noted to reduce cyclic variation in ignition, contributing to more stable engine operation psu.edu. While direct experimental data for this compound in this context is scarce, its chemical structure as a dialkyl peroxide suggests it would likely exhibit similar effects by promoting radical formation and thus shortening ignition delay. The increased oxygen availability from the peroxide molecule can also contribute to more complete combustion inderscienceonline.com.
Table 2: Impact of Di-tert-butyl Peroxide (DTBP) on Ignition Delay in Diesel Engines
| Additive Concentration | Base Fuel | Ignition Delay Impact | Notes | Source |
| > 2% | Diesel Fuel | Decreased | Reduction observed in both physical and chemical ignition delay. | nanoient.orgresearcher.lifenanoient.orgresearchgate.net |
| Various | Diesel Fuel | Advanced ignition timing | Effect becomes more evident with higher DTBP concentrations. | researchgate.net |
| 1% | Diesel Fuel | Reduced cyclic variation | Compared to untreated fuel and single additive fuels. | psu.edu |
Compound List
this compound
Sec-Butyl Hydroperoxide
Di-sec-butyl Peroxide
Di-tert-butyl Peroxide (DTBP)
Hydrogen Peroxide (H₂O₂)
Tert-butyl Hydroperoxide (TBHP)
2-Ethylhexyl Nitrate
Analytical and Characterization Techniques
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental for confirming the molecular structure and assessing the purity of sec-butyl peroxide by identifying characteristic functional groups and atomic arrangements.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The characteristic O-O bond in peroxides typically exhibits weak absorption in the IR spectrum, often in the region of 800-900 cm⁻¹. However, the presence of other functional groups, such as carbonyls in peroxydicarbonates, provides more prominent signals. For di-sec-butyl peroxydicarbonate, a strong absorption band associated with the C=O stretching vibration of the carbonate ester is expected in the range of 1790–1815 cm⁻¹ . The sec-butyl groups themselves will contribute to the complex fingerprint region of the spectrum, with C-H stretching vibrations appearing around 2800-3000 cm⁻¹ and C-H bending vibrations in the 1300-1470 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, connectivity, and environment of atoms within this compound.
¹H NMR Spectroscopy : The ¹H NMR spectrum of di-sec-butyl peroxide reveals distinct signals corresponding to the different types of protons in the molecule. The sec-butyl groups, with their chiral centers, lead to characteristic splitting patterns and chemical shifts. For di-sec-butyl peroxide, signals are typically observed for the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the sec-butyl chains, as well as the methine (CH) proton directly attached to the oxygen atoms. For example, a study on di-sec-butyl peroxide reported ¹H NMR signals in CDCl₃ at δ 0.9 (triplet, 3H) for the terminal methyl group, δ 1.2 (doublet, 3H) for the methyl group on the chiral center, δ 1.6 (multiplet, 2H) for the methylene group, and δ 4.7 (multiplet, 1H) for the methine proton rsc.org.
¹³C NMR Spectroscopy : ¹³C NMR provides complementary structural information by identifying the unique carbon environments. The spectrum of di-sec-butyl peroxide would show signals for the methyl carbons, methylene carbons, and the methine carbon of the sec-butyl groups, as well as the carbonyl carbon of the peroxydicarbonate linkage if applicable.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities and quantifying its concentration.
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is widely used for determining the purity of volatile organic compounds like this compound and for analyzing its decomposition products. The technique separates components of a mixture based on their differential partitioning between a stationary phase (liquid coated on a solid support or capillary column) and a mobile phase (inert gas).
For di-sec-butyl peroxide, GLC analysis can identify and quantify the main product and any potential impurities or byproducts formed during synthesis or decomposition cdnsciencepub.com. The retention time of DSBP under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate) serves as an identifying characteristic. High purity is indicated by a single, sharp peak at the expected retention time, with minimal or no other detectable peaks. Research has shown that GC can provide purity levels exceeding 99.9% for certain organic peroxides acs.org.
Titrimetric Methods for Peroxide Content Determination
Titrimetric methods are crucial for quantifying the active oxygen content, which directly relates to the peroxide concentration.
Iodometric titration is a standard method for determining the active oxygen content in organic peroxides, including this compound. The principle involves the reaction of the peroxide with iodide ions in an acidic medium, typically acetic acid, to liberate iodine. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275), using starch as an indicator.
The reaction proceeds as follows: Peroxide (R-O-O-R') + 2I⁻ + 2H⁺ → 2ROH + I₂ + R'OH (or similar products) I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The amount of sodium thiosulfate consumed is directly proportional to the amount of peroxide present. For di-sec-butyl peroxide, a preparation yielding 75% purity was reported to have a 90.2% peroxide titer via iodometric titration . This method is sensitive and widely accepted for assessing the active oxygen content, which is a key parameter for characterizing and quantifying organic peroxides. The peroxide value is typically expressed in milliequivalents of peroxide per kilogram (meq/kg) ifrafragrance.org.
Compound Name Table
| Common Name | CAS Number | Molecular Formula |
| Di-sec-butyl peroxide | 19910-65-7 | C₁₀H₁₈O₆ |
| Di-tert-butyl peroxide | 110-05-4 | C₈H₁₈O₂ |
| Diisopropyl Peroxydicarbonate | 105-64-6 | C₉H₁₈O₆ |
| Di-sec-butyl peroxycarbonate | 71501-14-9 | C₉H₁₈O₄ |
Kinetic Analysis Methodologies
The kinetic analysis of di-sec-butyl peroxide decomposition focuses on quantifying the rate at which the compound breaks down under various conditions and identifying the mechanisms governing these processes.
Measurement of Decomposition Rates in Solution and Gas Phase
The thermal decomposition of di-sec-butyl peroxide is characterized as a unimolecular process, indicating that the rate of decomposition depends solely on the concentration of the peroxide itself cdnsciencepub.comcdnsciencepub.com. Studies have been conducted in both solution and gas phases to elucidate the kinetic parameters.
In solution, the decomposition rates have been measured in various solvents, including toluene (B28343), benzene (B151609), and cyclohexane, at temperatures typically ranging from 110°C to 150°C cdnsciencepub.comcdnsciencepub.com. The activation energies (Ea) for these decompositions are reported within a narrow range, suggesting a consistent homolytic cleavage of the peroxide O-O bond. For instance, the activation energy in toluene was found to be 35.5 ± 1.0 kcal/mole, while in benzene and cyclohexane, it was 33.2 ± 1.0 kcal/mole and 33.8 ± 1.0 kcal/mole, respectively cdnsciencepub.comcdnsciencepub.com. The use of deuterated peroxides has also provided insights into the kinetic isotope effect. The activation energy for the decomposition of α,α′-dideutero-sec-butyl peroxide in toluene was determined to be 37.2 ± 1.0 kcal/mole cdnsciencepub.comcdnsciencepub.com. Furthermore, the rate of decomposition for the deuterated compound was approximately 1.55 times slower than the non-deuterated analogue at 135°C cdnsciencepub.com.
In the gas phase, the decomposition also follows first-order kinetics. A reported rate constant expression for the gas-phase pyrolysis of di-sec-butyl peroxide is given by k₁ = 1.8 × 10¹⁵ exp(-36,400/RT) sec⁻¹ rsc.org. The independence of the decomposition rate from total pressure in some studies, even at elevated pressures, reinforces the unimolecular nature of the primary O-O bond cleavage researchgate.netcdnsciencepub.com.
Table 1: Activation Energies for the Thermal Decomposition of Di-sec-butyl Peroxide
| Solvent | Activation Energy (Ea) [kcal/mole] | Notes |
| Toluene | 35.5 ± 1.0 | Solution phase |
| Benzene | 33.2 ± 1.0 | Solution phase |
| Cyclohexane | 33.8 ± 1.0 | Solution phase |
| Toluene | 37.2 ± 1.0 | For α,α′-dideutero-sec-butyl peroxide |
Determination of Reaction Products via Analytical Methods
The decomposition of di-sec-butyl peroxide generates a complex mixture of products, the identification and quantification of which are typically achieved through advanced analytical techniques. Approximately 70-80% of the observed products can be accounted for by the known reactions of free sec-butoxy radicals, with minimal evidence for disproportionation of these radicals within the solvent cage cdnsciencepub.comcdnsciencepub.com.
A significant portion of the decomposition (20-30%) yields molecular hydrogen (H₂) and methyl ethyl ketone cdnsciencepub.comcdnsciencepub.com. Studies conducted in toluene have identified a broader spectrum of products, including sec-butanol (sec-BuOH), acetaldehyde, methyl ethyl ketone, bibenzyl, methane, ethane, and carbon monoxide cdnsciencepub.comcdnsciencepub.com. Notably, hydrogen formation has been observed to be independent of the solvent's nature or viscosity, but it does not occur during gas-phase decomposition or photolysis of the peroxide cdnsciencepub.comcdnsciencepub.com.
Analytical methods employed for product determination include Gas-Liquid Chromatography (GLC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of volatile products cdnsciencepub.comhzdr.de. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also utilized for structural elucidation and purity assessment of both the parent peroxide and its decomposition products cdnsciencepub.com. The precise identification of minor products and the elucidation of reaction pathways often require the sensitivity and specificity offered by these chromatographic and spectroscopic techniques.
Table 2: Identified Decomposition Products of Di-sec-butyl Peroxide and Analytical Methods
| Product Identified | Analytical Method(s) Used | Notes |
| sec-Butanol (sec-BuOH) | Gas-Liquid Chromatography (GLC), GC-MS, NMR, IR | Identified in toluene decomposition. |
| Acetaldehyde | GLC, GC-MS, NMR, IR | Identified in toluene decomposition. |
| Methyl ethyl ketone | GLC, GC-MS, NMR, IR | Identified in toluene decomposition; also a major product alongside H₂. |
| Bibenzyl | GLC, GC-MS, NMR, IR | Identified in toluene decomposition. |
| Methane | GLC, GC-MS | Identified in toluene decomposition. |
| Ethane | GLC, GC-MS | Identified in toluene decomposition. |
| Carbon monoxide | GLC, GC-MS | Identified in toluene decomposition. |
| Hydrogen (H₂) | Gas Chromatography (GC) | Observed in solution phase, not in gas phase or photolysis. Yield unaffected by solvent viscosity. |
| sec-Butoxy radical | Indirectly via product analysis (e.g., ethanol, acetaldehyde) | Reactive intermediate, its self-reaction products are subject to ongoing study. |
Theoretical and Computational Studies
Quantum Chemical Calculations of O-O Bond Dissociation Energies
The strength of the O-O bond is central to the reactivity of peroxides. Computational studies have focused on determining the O-O bond dissociation energy (BDE) or related activation energies for the decomposition of sec-butyl peroxide and analogous dialkyl peroxides. Experimental studies on the thermal decomposition of this compound have reported activation energies for the unimolecular dissociation process. For instance, in toluene (B28343), the activation energy was determined to be 35.5 ± 1.0 kcal/mol, while in benzene (B151609) and cyclohexane, values of 33.2 ± 1.0 kcal/mol and 33.8 ± 1.0 kcal/mol, respectively, were found cdnsciencepub.com. For a deuterated analogue, the activation energy in toluene was 37.2 ± 1.0 kcal/mol cdnsciencepub.com. These values are indicative of the energy required to homolytically cleave the O-O bond.
Studies on related peroxides, such as di-tert-butyl peroxide (DTBP), have provided O-O BDE values around 41-43 kcal/mol, with computational methods like CBS-APNO yielding values of approximately 42.35 kcal/mol wayne.edu. General theoretical studies on dialkyl peroxides suggest that the O-O bond dissociation energies typically fall within the range of 35 to 50 kcal/mol, with values around 45 kcal/mol being common for many organic peroxides wayne.eduresearchgate.netwayne.edu. Di-sec-butyl peroxide specifically has been reported to have an O-O bond energy in the range of 147-160 kJ·mol⁻¹ (approximately 35-38 kcal/mol) researchgate.net. The energy required to initiate its thermal decomposition is similarly reported to be between 156-158 kJ·mol⁻¹ (approximately 37-38 kcal/mol) researchgate.net. These values highlight the relative weakness of the O-O bond, making it susceptible to homolytic cleavage.
Table 1: Activation Energies for this compound Thermal Decomposition
| Solvent | Activation Energy (kcal/mol) | Uncertainty (kcal/mol) | Reference |
| Toluene | 35.5 | ± 1.0 | cdnsciencepub.com |
| Benzene | 33.2 | ± 1.0 | cdnsciencepub.com |
| Cyclohexane | 33.8 | ± 1.0 | cdnsciencepub.com |
| Toluene (d) | 37.2 | ± 1.0 | cdnsciencepub.com |
Note: Values for deuterated this compound are denoted by (d).
Transition State Theory (TST) and Phase Space Theory (PST) in Reaction Rate Constant Determination
Transition State Theory (TST) and Phase Space Theory (PST) are powerful computational tools for determining reaction rate constants. Studies on di-tert-butyl peroxide (DTBP), a structural analogue, have employed these theories to analyze its decomposition. For DTBP, the initial step involves the dissociation into two tert-butoxy (B1229062) radicals (R1), followed by the β-scission of the tert-butoxy radical to form acetone (B3395972) and a methyl radical (R2). Experimental rate coefficients for these steps have been determined and compared with theoretical calculations based on TST and PST researchgate.net.
Specifically, the O-O dissociation rate constant for DTBP was experimentally determined as kR1 = 2.941 × 10¹⁵ exp(−36672 cal mol⁻¹/(R·T)) s⁻¹, and the subsequent β-scission reaction rate constant as kR2 = 5.077 × 10¹³ T⁰.²²³ exp(−11383 cal mol⁻¹/(R·T)) s⁻¹ researchgate.net. These studies have shown that while TST provides valuable insights, PST can offer improved predictivity for complex dissociation reactions, particularly when considering the detailed dynamics of the transition state researchgate.netresearchgate.net. The application of these theories to DTBP provides a framework for understanding similar decomposition processes in this compound.
Computational Modeling of Radical Formation and Subsequent Reactions
Computational modeling is instrumental in understanding how this compound decomposes to form radical species and how these radicals subsequently react. The primary decomposition pathway for this compound, like other dialkyl peroxides, is the homolytic cleavage of the O-O bond, yielding two sec-butoxy radicals cdnsciencepub.comcdnsciencepub.com.
R-O-O-R → 2 R-O•
For this compound, this reaction generates two sec-butoxy radicals:
CH₃CH₂CH(CH₃)OOC(CH₃)CH₂CH₃ → 2 CH₃CH₂CH(CH₃)O•
Thermochemical Data Calculations for sec-Butyl Peroxy Radicals
The accurate calculation of thermochemical data for radical species is crucial for kinetic modeling and mechanistic studies. While direct experimental thermochemical data for sec-butyl peroxy radicals (CH₃CH₂CH(CH₃)OO•) is less extensively reported compared to simpler alkyl peroxy radicals, computational methods are widely used to derive these properties for related species.
Studies on C1-C4 normal hydroperoxides and their corresponding peroxy radicals have utilized methods such as M06-2X, G4, CBS-QB3, and CBS-APNO to calculate standard enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp) researchgate.net. These calculations often employ isodesmic reactions for improved accuracy in determining enthalpies of formation. While specific values for sec-butyl peroxy radicals are not explicitly detailed in the reviewed literature, the methodologies applied to other alkyl peroxy radicals, such as butyl peroxy radical (CH₃CH₂CH₂CH₂OO•) for which ΔfH° values have been reported researchgate.net, are directly applicable.
Computational approaches for thermochemical property calculations typically involve optimizing molecular structures and vibrational analyses at DFT levels (e.g., B3LYP, ωB97X-D) followed by higher-level single-point energy calculations (e.g., CCSD(T)-F12) to obtain accurate thermodynamic parameters at standard conditions acs.orgnih.gov. These methods are essential for building comprehensive kinetic models that describe the complex reaction networks involving peroxy radicals in various chemical environments.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational methods play a pivotal role in unraveling the complex reaction mechanisms of this compound decomposition and the subsequent reactions of its radical fragments. By calculating potential energy surfaces, identifying transition states, and determining reaction barriers and rate constants, these approaches provide a detailed mechanistic picture.
For this compound, computational studies, often drawing parallels with DTBP, focus on the initial O-O bond homolysis to form sec-butoxy radicals cdnsciencepub.comresearchgate.netcdnsciencepub.com. DFT and ab initio calculations are used to characterize the intermediates and transition states involved in these unimolecular decomposition pathways researchgate.net. The subsequent reactions of the sec-butoxy radicals, including potential intra- or intermolecular hydrogen abstraction, disproportionation, or further fragmentation, are also investigated computationally cdnsciencepub.com.
Future Research Directions and Unresolved Challenges
Exploration of Novel Synthetic Pathways for sec-butyl Peroxide Derivatives
The synthesis of new this compound derivatives with tailored functionalities is a primary area for future exploration. While established methods exist for producing simple dialkyl peroxides and peroxydicarbonates cdnsciencepub.com, the focus is shifting towards creating more complex and "smart" molecules.
Future research will likely concentrate on:
Bifunctional Initiators: Developing synthetic routes to incorporate other reactive groups into the this compound structure. For instance, creating peroxide monomers, analogous to tert-butyl peroxyacetate methacrylate (B99206), could allow this compound moieties to act as both initiator and branching agent in radical polymerization, offering a pathway to complex polymer architectures like branched vinyl polymers. scispace.com
Peroxy Esters: Expanding the range of sec-butyl peroxy esters through oxidative esterification or reactions involving acid halides or anhydrides with sec-butyl hydroperoxide. mdpi.comgoogle.comorganic-chemistry.org The synthesis of novel peresters is a key industrial goal, as these compounds offer a wide range of decomposition temperatures and reactivity. mdpi.com
Targeted Functionality: Designing derivatives for specific applications, such as those containing groups that enhance solubility in particular media or attach to surfaces. This could involve multi-step syntheses, potentially leveraging developments in fields like the synthesis of functionalized indazole or quinoxaline (B1680401) derivatives where peroxide reagents are used. google.comacs.org
Greener Synthesis: A significant challenge is the development of more sustainable synthetic methods. This includes using less hazardous starting materials, employing catalytic systems (e.g., enzymatic or chemo-enzymatic routes), and improving reaction efficiency to reduce waste, aligning with the principles of green chemistry. htfmarketintelligence.compalmercruz.com Research into continuous-flow microreaction systems, which has been proposed for di-tert-butyl peroxide (DTBP) synthesis, could offer enhanced safety and efficiency for producing this compound derivatives as well.
Advanced Kinetic and Mechanistic Investigations in Complex Systems
While the thermal decomposition of this compound has been studied in simple solvent systems, its behavior in more complex, industrially relevant environments is not fully understood. cdnsciencepub.combrocku.ca A significant finding was that 20-30% of the peroxide's thermal decomposition yields molecular hydrogen and methyl ethyl ketone, a phenomenon not observed in gas-phase decomposition or photolysis and for which no single mechanism provides a complete explanation. cdnsciencepub.combrocku.ca
Future investigations should focus on:
Resolving Mechanistic Ambiguities: Further study is needed to elucidate the exact mechanism of hydrogen formation during the thermolysis of this compound in solution. Isotope labeling studies, like those previously performed with α,α'-dideutero-di-sec-butyl peroxide, could be expanded and combined with advanced spectroscopic and computational analysis to resolve this long-standing question. cdnsciencepub.combrocku.ca
Decomposition in Heterogeneous Systems: Understanding the kinetics and product distributions in environments such as polymer melts, emulsions, and on solid surfaces is crucial. The interaction of the peroxide and its derived radicals with interfaces, fillers, and polymer chains can significantly alter decomposition rates and reaction pathways.
Influence of Additives: Systematically studying the effect of co-agents, stabilizers, and impurities on the decomposition kinetics is essential. For example, co-agents are known to increase the crosslinking efficiency of peroxides in elastomer applications, but the underlying kinetic effects are complex. arkema.com
Kinetic Modeling: Developing comprehensive kinetic models that can accurately predict the behavior of this compound in these complex systems is a major challenge. Such models need to account for diffusion limitations, cage effects, and radical-induced decomposition pathways, which have been suggested to be more significant for this compound compared to its tert-butyl counterpart. cdnsciencepub.com
| Solvent | Activation Energy (Ea) (kcal/mol) |
|---|---|
| Toluene (B28343) | 35.5 ± 1.0 |
| Benzene (B151609) | 33.2 ± 1.0 |
| Cyclohexane | 33.8 ± 1.0 |
| Toluene (for α,α'-dideutero-di-sec-butyl peroxide) | 37.2 ± 1.0 |
Development of New Applications in Polymer and Materials Science
The primary application of this compound compounds, such as di-sec-butyl peroxydicarbonate, is as initiators for the polymerization of monomers like vinyl chloride and ethylene (B1197577). ontosight.ainouryon.com However, the push for advanced materials with tailored properties opens up new avenues for research. htfmarketintelligence.comnumberanalytics.com
Future development opportunities include:
Polymer Modification: Exploring the use of this compound for modifying existing polymers. This includes controlled rheology of polypropylene (B1209903) (CR-PP), grafting of functional monomers (like silanes or maleic anhydride) onto polymer backbones, and dynamic vulcanization to create thermoplastic vulcanizates (TPVs). nouryon.commdpi.com A recent novel, solution-based method using organic peroxides to introduce long-chain branching in polyethylene (B3416737) demonstrates a promising direction for enhancing polymer properties. researchgate.net
High-Performance Composites: Investigating its role as a curing agent for advanced composites, such as those used in the automotive and wind energy sectors. datahorizzonresearch.com The efficiency and nature of the cross-linking reaction directly impact the final mechanical and thermal properties of the material. mdpi.com
Advanced Coatings and Adhesives: Formulating new coatings, adhesives, and elastomers where this compound or its derivatives can act as specialized curing agents or polymerization initiators to enhance properties like durability and adhesion. ontosight.aiglobenewswire.com
Sustainable Materials: As the industry moves towards greener chemistry, a significant challenge is to leverage sec-butyl peroxides in the production of more sustainable materials, such as bio-based polymers or in polymer recycling processes. htfmarketintelligence.compalmercruz.com
Integration of Theoretical and Experimental Studies for Deeper Understanding
The synergy between computational chemistry and experimental work has become a powerful tool in chemical research. For organic peroxides, this integrated approach has been used to predict thermal hazards and elucidate complex reaction mechanisms for compounds like di-tert-butyl peroxide. researchgate.netresearchgate.netacs.org
Unresolved challenges and future directions include:
Accurate Computational Models for this compound: Applying high-level quantum chemical methods, such as Density Functional Theory (DFT), to specifically model the decomposition of this compound. researchgate.netchemrxiv.org This could provide critical insights into the transition states and intermediates, particularly for the unresolved hydrogen formation pathway. cdnsciencepub.com
Predictive Modeling for Novel Derivatives: Using computational screening to predict the properties (e.g., decomposition temperature, radical generation efficiency) of new this compound derivatives before their synthesis. This can significantly accelerate the discovery of new initiators with desired characteristics, as has been explored for predicting the Self-Accelerating Decomposition Temperature (SADT) of various peroxides. acs.orgnih.gov
Solvent and Matrix Effects: Developing combined Quantum Mechanics/Molecular Mechanics (QM/MM) models to simulate the peroxide's behavior in complex environments like polymer matrices or solvent mixtures. acs.org This would allow for a more realistic understanding of how the local environment influences reactivity.
Structure-Activity Relationships: Combining experimental kinetic data with theoretical calculations to build robust quantitative structure-activity relationships (QSAR). copernicus.org This would enable the prediction of the acid-catalyzed hydrolysis rates and other stability metrics for a wide range of this compound derivatives, aiding in both application design and hazard assessment.
Research into Controlled Radical Processes Utilizing sec-Butyl Peroxides
Conventional free-radical polymerization provides limited control over polymer architecture. Modern techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) allow for the synthesis of polymers with defined molecular weights, low dispersity, and complex architectures. scispace.comtcichemicals.com A significant challenge is to integrate traditionally "conventional" initiators like this compound into these controlled processes.
Future research should explore:
Redox-Initiated CRP: Investigating the use of sec-butyl hydroperoxide as part of a redox couple (e.g., with ascorbic acid) to initiate controlled polymerizations like RAFT at lower temperatures. rsc.orgacs.org This approach has been successful with tert-butyl hydroperoxide and could expand the versatility of RAFT.
Peroxide-Based Chain Transfer Agents: Designing and synthesizing novel RAFT agents or ATRP initiators that contain a this compound moiety. Such a molecule could potentially act as a dual-function agent, participating in the controlled polymerization process while also offering a site for post-polymerization modification or degradation via the peroxide bond.
Controlled Branching: Developing peroxide-containing monomers or "inimer" systems based on the sec-butyl structure. In this approach, the molecule can act as both a monomer and an initiator, leading to the formation of hyperbranched polymers in a single step. scispace.com This remains a frontier area with significant potential for creating novel materials.
Alternative Controlled Methods: Exploring the applicability of this compound derivatives in other controlled radical systems, such as Reverse Iodine Transfer Polymerization (RITP), where peroxide initiators have been used in conjunction with iodine sources to regulate the reaction. researchgate.net
Q & A
Q. Q1. What are the standard protocols for synthesizing sec-butyl peroxide, and how can researchers validate purity during synthesis?
To synthesize this compound, ensure strict control of reaction conditions (e.g., temperature, solvent selection, and radical initiator concentration). Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect byproducts and confirm molecular structure . For peroxide quantification, iodometric titration is a baseline method, but FTIR or Raman spectroscopy can non-destructively monitor peroxide bonds (C-O-O-C) at ~880 cm⁻¹ . Always cross-validate with nuclear magnetic resonance (NMR) for structural confirmation.
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
- Storage : Store under inert gas (argon/nitrogen) to inhibit peroxide degradation .
- Testing : Test for peroxide concentration before each use via test strips or iodometric titration; dispose if levels exceed 10 ppm .
- PPE : Use solvent-resistant gloves (e.g., polyethylene醇), impact-resistant goggles, and NIOSH-approved respirators for vapor exposure >200 ppm .
- Ventilation : Use local exhaust ventilation and avoid open flames due to peroxide flammability .
Q. Q3. How can researchers detect and quantify trace peroxides in this compound samples?
Iodometric titration is standard but lacks sensitivity below 1 ppm. For trace analysis, employ:
- HPLC-UV/Vis : Detect peroxides via post-column derivatization with triphenylphosphine.
- Electrochemical sensors : Measure redox activity with a detection limit of 0.1 ppm .
- EPR spectroscopy : Identify radical intermediates in degraded samples .
Advanced Research Questions
Q. Q4. How do experimental variables (e.g., temperature, light exposure) impact the stability of this compound, and how can conflicting stability data be resolved?
this compound decomposes exothermically above 80°C, with rate constants increasing by ~15% per 10°C rise. UV light accelerates degradation via homolytic cleavage of O-O bonds. To resolve stability data contradictions:
- Isothermal calorimetry : Quantify heat flow under controlled conditions.
- Arrhenius modeling : Compare activation energies across studies; discrepancies often arise from impurities or inhibitor presence .
- Replicate experiments : Use inert atmospheres and opaque containers to isolate light effects .
Table 1 : Stability Parameters of this compound
| Condition | Half-Life (Days) | Decomposition Products |
|---|---|---|
| 25°C (dark, inert gas) | 180 | sec-Butanol, CO₂ |
| 50°C (ambient air) | 30 | Butanal, peroxidic acids |
| UV exposure (254 nm) | 7 | Radical intermediates |
Q. Q5. What computational methods are effective in predicting this compound’s reactivity and degradation pathways?
- DFT calculations : Model O-O bond dissociation energies (BDEs) to predict thermal stability. BDEs <30 kcal/mol indicate high instability .
- Molecular dynamics (MD) : Simulate solvent interactions affecting decomposition rates. Polar solvents (e.g., water) accelerate hydrolysis .
- QSAR models : Correlate substituent effects with peroxide reactivity for derivative design .
Q. Q6. How should researchers address discrepancies in published kinetic data for this compound decomposition?
- Meta-analysis : Normalize data to common conditions (e.g., solvent, inhibitor presence).
- Error source identification : Check for unaccounted variables (e.g., trace metals catalyzing decomposition).
- Collaborative validation : Reproduce experiments across labs using standardized protocols (e.g., ASTM E537) .
Methodological & Reproducibility Considerations
Q. Q7. What are best practices for ensuring reproducibility in this compound studies?
- Documentation : Record synthesis conditions (e.g., solvent purity, inhibitor type), storage timelines, and test dates .
- Data sharing : Adhere to FAIR principles—publish raw spectral data (e.g., NMR, FTIR) in repositories like NIST Chemistry WebBook .
- Cross-validation : Use orthogonal analytical methods (e.g., GC-MS + HPLC) to confirm results .
Q. Q8. How can researchers design experiments to differentiate this compound’s effects from confounding variables in oxidative stress studies?
- Control groups : Include peroxide-free controls and inhibitors (e.g., BHT) to isolate oxidative effects.
- Dosimetry : Quantify peroxide concentration in situ using fluorogenic probes (e.g., Amplex Red) .
- Omics integration : Pair with transcriptomics to identify peroxide-specific biomarkers .
Data Analysis & Interpretation
Q. Q9. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to Hill or Weibull models for EC₅₀ estimation.
- ANOVA with post-hoc tests : Compare multiple experimental groups (e.g., varying concentrations, exposure times) .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput datasets (e.g., metabolomics) .
Q. Q10. How can researchers validate novel detection methods for this compound against established techniques?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
